(2,5-Diethyl-1,3-dioxan-5-yl)methanol
Description
Properties
IUPAC Name |
(2,5-diethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBNRGCJRKXMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(CO1)(CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553227 | |
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-25-7 | |
| Record name | (2,5-Diethyl-1,3-dioxan-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,5-diethyl-1,3-dioxane with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid-functionalized catalysts can enhance the efficiency of the cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the dioxane ring can lead to the formation of diols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (2,5-Diethyl-1,3-dioxan-5-yl)aldehyde or (2,5-Diethyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: Formation of 2,5-diethyl-1,3-dioxane-5,5-diol.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
(2,5-Diethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizer for biological molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Diethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer for reactive intermediates, thereby influencing the outcome of chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl vs. Nitro Groups
The substitution pattern on the dioxane ring significantly influences physicochemical properties. Key analogs include:
Key Observations:
- Electronic Effects: The nitro group in (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol enhances electrophilicity at the 5-position, making it reactive in condensation reactions for energetic materials .
- Solubility: Ethyl groups may improve solubility in nonpolar solvents compared to methyl or nitro derivatives.
Stability and Reactivity
- Thermal Stability: Nitro-substituted derivatives (e.g., ) may exhibit lower thermal stability due to the nitro group’s sensitivity to heat.
- Hydrolytic Stability: The 1,3-dioxane ring is generally stable under basic conditions but may hydrolyze in acidic media. Ethyl groups could enhance hydrophobic protection compared to methyl analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2,5-Diethyl-1,3-dioxan-5-yl)methanol with high yield?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For analogous dioxane derivatives, reaction optimization includes:
- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) for efficient cyclization .
- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Temperature control : Slow addition of reactants at 0°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) or recrystallization from methanol/water mixtures to isolate the product .
- Example Data :
| Starting Material | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Diol + Ketone | PTSA | CH₂Cl₂ | 29% | |
| Nitro-derivative | H₂SO₄ | EtOAc | 54% |
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diethyl groups at C2/C5 and methanol group at C5). Key signals include δ 3.5–4.5 ppm (dioxane ring protons) and δ 1.0–1.5 ppm (ethyl CH₃) .
- IR : Strong O–H stretch (~3200–3400 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of nonpolar/polar solvents (e.g., n-pentane:EtOAc) to separate by polarity .
- Recrystallization : Dissolve crude product in warm methanol, then slowly add water to induce crystallization .
- Distillation : For low-melting-point derivatives, fractional distillation under reduced pressure .
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., single-crystal X-ray diffraction with SHELXL to resolve stereochemical ambiguities).
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the dioxane ring .
Q. What mechanistic insights exist for the formation of the 1,3-dioxane ring in this compound?
- Methodological Answer :
- Acid-Catalyzed Cyclization : Protonation of the carbonyl oxygen promotes nucleophilic attack by diol hydroxyl groups, forming the dioxane ring .
- Steric Effects : Bulky substituents (e.g., diethyl groups) influence ring puckering and regioselectivity .
- Intermediate Trapping : Use of deuterated solvents or quenching experiments to identify transient species .
Q. What is the role of this compound in drug design, particularly for anticancer applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Analogous dioxane derivatives (e.g., dioxadet/DOD) exhibit cytotoxicity via DNA alkylation. Modify substituents to enhance selectivity for cancer cells .
- In Vitro Assays : Test cytotoxicity using MTT assays on ovarian cancer cell lines (e.g., SKOV-3) and compare IC₅₀ values with platinum-based drugs .
Q. How can reaction conditions be optimized using Design of Experiments (DOE)?
- Methodological Answer :
- Variable Screening : Test factors like temperature, catalyst loading, and solvent polarity using factorial designs .
- Response Surface Methodology (RSM) : Model yield as a function of reaction time and reagent stoichiometry .
- Robustness Testing : Introduce perturbations (e.g., ±5°C) to identify critical parameters .
Q. How can computational modeling predict stereoelectronic effects in this compound?
- Methodological Answer :
- Conformational Analysis : Molecular Dynamics (MD) simulations to study ring puckering and substituent orientation .
- Electrostatic Potential Maps : DFT calculations to visualize electron density around the methanol group, guiding derivatization .
- Docking Studies : Predict binding affinity with biological targets (e.g., DNA minor groove) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
